molecular formula C11H18BrNO2 B2560709 Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1824357-11-0

Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2560709
CAS No.: 1824357-11-0
M. Wt: 276.174
InChI Key: XAOAXVAFLZHABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic organic compound featuring a 7-azabicyclo[2.2.1]heptane core with a bromine substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 7-position. Its molecular formula is C₁₁H₁₈BrNO₂, with a molecular weight of 276.17 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for constructing constrained amine scaffolds in drug discovery.

The bicyclo[2.2.1]heptane framework imposes rigidity, influencing the stereoelectronic properties of the molecule. The bromine atom at the 2-position provides a handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAXVAFLZHABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824357-11-0
Record name tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the bromination of a suitable bicyclic precursor followed by esterification. One common method involves the reaction of 7-azabicyclo[2.2.1]heptane with bromine in the presence of a solvent like dichloromethane. The resulting bromo compound is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reagents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the bicyclic structure can be achieved using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products:

    Substitution: Various substituted azabicycloheptane derivatives.

    Reduction: De-brominated azabicycloheptane compounds.

    Oxidation: Ketones or carboxylic acids derived from the azabicycloheptane structure.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Compounds

Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its unique bicyclic structure allows for the introduction of diverse functional groups, making it a versatile building block in drug design.

Case Study: Synthesis of Antiviral Agents
In a study focusing on antiviral compounds, researchers utilized this compound to create derivatives with enhanced activity against viral infections. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different substituents that significantly improve antiviral efficacy.

Synthetic Organic Chemistry

2.1 Reaction Mechanisms

The compound is often involved in various reaction mechanisms, such as nucleophilic substitutions and cyclization reactions. Its reactivity profile makes it suitable for constructing complex organic frameworks.

Data Table: Reaction Types Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionSubstitution of bromine with nucleophilesAmines, alcohols
Cyclization ReactionsFormation of cyclic structures from linear precursorsVarious bicyclic compounds
Coupling ReactionsFormation of carbon-carbon bondsBiaryl compounds

Pharmaceutical Development

3.1 Targeted Drug Delivery Systems

Recent research has explored the use of this compound in developing targeted drug delivery systems, particularly in cancer therapy. The compound's ability to form stable complexes with certain drugs enhances their solubility and bioavailability.

Case Study: Enhanced Efficacy in Cancer Treatment
A formulation incorporating this compound demonstrated improved therapeutic outcomes in preclinical models of cancer by facilitating targeted delivery to tumor sites while minimizing systemic toxicity.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-7-azabicyclo[221]heptane-7-carboxylate depends on its specific applicationThe compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptane Core

The following table compares tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate with analogs differing in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
This compound 1221818-32-1 C₁₁H₁₈BrNO₂ 276.17 2-Bromo, 7-Boc Reference compound; bromine enables substitution reactions
Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate 1221818-32-1 C₁₁H₁₈BrNO₂ 276.17 7-Bromo, 3-Boc Positional isomer: bromine shifts to 7-position, altering reactivity
Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (endo) 1824132-69-5 C₁₂H₂₀BrNO₂ 290.20 2-Bromomethyl, 7-Boc Bromomethyl group increases steric bulk; endo configuration affects stereoselectivity
Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 152533-47-6 C₁₁H₁₇NO₃ 227.26 2-Oxo, 7-Boc Oxo group replaces bromine, enabling nucleophilic additions or reductions
Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate 182137-54-8 C₁₂H₁₉NO₃ 225.28 1-Formyl, 7-Boc Formyl group at 1-position enhances versatility in aldehyde-based reactions
Key Observations:
  • Substituent Position : Shifting the bromine from the 2- to 7-position (e.g., tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate) alters reaction pathways due to differences in steric accessibility .
  • Functional Group Replacement : Replacing bromine with an oxo group (e.g., tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate) shifts reactivity from substitution to carbonyl chemistry .
  • Stereochemical Impact : Endo vs. exo configurations (e.g., in bromomethyl derivatives) influence stereoselectivity in downstream reactions .

Amino and Protected Amino Derivatives

Amino-functionalized analogs are critical for medicinal chemistry. Examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 1354973-35-5 C₁₁H₂₀N₂O₂ 212.29 Chiral amino group; used in peptide mimetics
Tert-butyl endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 1000870-15-4 C₁₁H₂₀N₂O₂ 212.29 Endo configuration enhances binding affinity in receptor studies
Key Observations:
  • Amino vs. Bromo: Amino derivatives (e.g., 1354973-35-5) are pivotal for constructing pharmacophores, whereas bromo derivatives serve as synthetic precursors .
  • Stereochemistry : The endo configuration in 1000870-15-4 improves target engagement in enzyme inhibition assays .

Oxo and Hydroxy Derivatives

Oxo and hydroxy groups introduce polarity and hydrogen-bonding capabilities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate N/A C₁₃H₂₃NO₃ 241.33 Expanded bicyclo[3.2.1]octane core; hydroxyl group enables glycosylation
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane 163513-98-2 C₁₁H₁₇NO₃ 227.26 Chiral oxo derivative; used in asymmetric synthesis
Key Observations:
  • Ring Size : Larger bicyclo frameworks (e.g., [3.2.1]octane) accommodate additional substituents, impacting conformational flexibility .
  • Chiral Centers : Enantiopure oxo derivatives (e.g., 163513-98-2) are valuable for stereocontrolled syntheses .

Biological Activity

Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (TBAB) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and potential applications of TBAB, supported by relevant data and case studies.

Chemical Structure and Properties

TBAB has the molecular formula C11H18BrNO2C_{11}H_{18}BrNO_2 and a molecular weight of approximately 276.17 g/mol. The unique structural features include a bromine atom and a tert-butyl ester group, which contribute to its chemical versatility and biological interactions.

PropertyValue
Molecular FormulaC11H18BrNO2C_{11}H_{18}BrNO_2
Molecular Weight276.17 g/mol
CAS Number1824357-11-0

Synthesis Methods

TBAB can be synthesized using various methods, including:

  • Ring-closing metathesis : This method utilizes Grubbs' catalysts to introduce the bromine atom and the tert-butyl ester functionality in a single step, making it an efficient synthetic route.

Pharmacological Properties

Recent studies suggest that TBAB may possess significant pharmacological properties, particularly as an agonist for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes in the central nervous system (CNS). The compound's ability to activate alpha-7 nAChRs may provide symptomatic relief in diseases affecting the CNS .

Case Studies and Research Findings

  • Agonistic Activity on nAChRs : TBAB has been investigated for its role as a precursor in developing full nAChR agonists. The activation of these receptors is linked to neuroprotective effects and cognitive enhancement, making TBAB a candidate for further research in neuropharmacology .
  • Comparative Studies : TBAB can be compared with other similar compounds to understand its unique reactivity and potential applications better. For instance:
    Compound NameStructural FeaturesUnique Aspects
    Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylateBromine at a different positionDifferent reactivity due to substitution pattern
    Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateContains an oxygen atomAlters reactivity and chemical properties
    Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateContains an oxo groupDistinct reactivity due to carbonyl presence
  • Potential Applications : The unique substitution pattern of TBAB enhances its utility as an intermediate in various chemical transformations, particularly in synthesizing pharmaceuticals aimed at treating CNS disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step routes starting from 7-azabicyclo[2.2.1]heptane derivatives. For example, bromination at the 2-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions. Pre-functionalization of the bicyclic scaffold (e.g., introducing the tert-butyl carbamate group) is often performed first to stabilize the amine . Platinum oxide catalysts have been used to improve yields in related syntheses, though catalyst availability and cost may limit scalability .

Q. What analytical techniques are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Essential for confirming the bicyclic framework, bromine substitution pattern, and stereochemistry .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the tert-butyl group (δ ~1.4 ppm for 1H^{1}\text{H}) and bromine-induced deshielding effects. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities in the bicyclic system .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C11_{11}H16_{16}BrNO2_2) and isotopic patterns for bromine .

Q. How is the stereochemical integrity of the bicyclic core maintained during functionalization?

  • Methodological Answer : The rigid bicyclo[2.2.1]heptane structure inherently restricts conformational flexibility, reducing epimerization risks. However, during bromination or nucleophilic substitutions, steric guidance from the tert-butyl group directs reactivity to the exo position. Monitoring via chiral HPLC or optical rotation ensures retention of stereochemistry .

Advanced Research Questions

Q. How can computational methods predict nitrogen inversion barriers in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state for nitrogen inversion. Key parameters include the CNC angle strain and pyramidalization at nitrogen. Experimental validation uses dynamic 13C^{13}\text{C} NMR to measure activation energy (ΔG‡), which correlates with computed values. For example, 7-methyl derivatives show ΔG‡ ~13.8 kcal/mol due to bicyclic strain .

Q. How do steric and electronic factors influence the rotational barriers of amide derivatives of this compound?

  • Methodological Answer : Substituents on the benzoyl group (e.g., electron-withdrawing para-nitro groups) increase amide planarity and rotational barriers (ΔH‡ ~16–20 kcal/mol). Variable-temperature 1H^{1}\text{H} NMR and X-ray crystallography quantify these effects. The bicyclic scaffold’s allylic strain twists the amide bond, reducing conjugation and rotational barriers compared to monocyclic analogs .

Q. What strategies resolve contradictions in reported synthetic yields for 7-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Conflicting yields (e.g., 18% vs. 36% in ) arise from catalyst choice (platinum oxide vs. alternatives) and reaction scalability. Systematic optimization includes:

  • Screening transition-metal catalysts (e.g., Pd/C, PtO2_2) for hydrogenation steps.
  • Adjusting solvent polarity (e.g., THF vs. ethanol) to stabilize intermediates.
  • Monitoring by TLC or GC-MS to identify side products (e.g., over-reduction) .

Q. How can palladium-catalyzed cross-coupling reactions functionalize this compound?

  • Methodological Answer : The bromine at C-2 serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-bisimidazol-2-ylidene complexes catalyze amination with heteroaryl halides (e.g., pyridyl bromides) at 80–100°C in toluene, yielding N-heteroaryl derivatives. Key considerations:

  • Protecting the tertiary amine with the tert-butyl group prevents catalyst poisoning.
  • Ligand choice (e.g., XPhos) enhances regioselectivity .

Q. What role does the bicyclic scaffold play in modulating biological activity compared to monocyclic analogs?

  • Methodological Answer : The constrained geometry enhances binding affinity to targets (e.g., glutamate receptors) by pre-organizing pharmacophores. Comparative studies using molecular docking and SPR (surface plasmon resonance) reveal higher binding entropy for bicyclic vs. monocyclic analogs. For instance, bicyclic glutamic acid analogs show 10-fold higher potency due to reduced conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.